1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol is a triglyceride compound that consists of palmitic acid, oleic acid, and caproic acid esterified to a glycerol backbone. This compound is a type of mixed triglyceride, which is commonly found in various natural oils and fats. It is known for its role in lipid metabolism and its presence in biological membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical catalysts such as sulfuric acid or enzymatic catalysts like lipases. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound can be achieved through the transesterification of natural oils that contain the desired fatty acids. This process involves the exchange of fatty acid groups between triglycerides and alcohols, often using a base catalyst like sodium methoxide. The resulting product is then purified through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: The double bonds in the oleic acid moiety can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The fatty acid groups can be exchanged with other alcohols or fatty acids.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or lipase enzymes under moderate temperatures.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Free fatty acids (palmitic acid, oleic acid, caproic acid) and glycerol.
Transesterification: New triglycerides or mono- and diacylglycerols.
Scientific Research Applications
1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol has various applications in scientific research:
Chemistry: Used as a standard in lipid analysis and chromatography.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential effects on lipid metabolism and related diseases.
Industry: Utilized in the formulation of cosmetics and food products due to its emollient properties.
Mechanism of Action
The mechanism of action of 1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. It can also serve as a substrate for lipases, leading to the release of free fatty acids that participate in various metabolic pathways. The molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation and energy homeostasis.
Comparison with Similar Compounds
Similar Compounds
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: Contains linoleic acid instead of caproic acid.
1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol: Contains oleic acid, palmitic acid, and linoleic acid.
1,2-Dioleoyl-3-palmitoyl-rac-glycerol: Contains two oleic acid moieties and one palmitic acid moiety.
Uniqueness
1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol is unique due to the presence of caproic acid, which imparts distinct physical and chemical properties. This compound’s specific fatty acid composition can influence its behavior in biological systems and its applications in various industries.
Properties
Molecular Formula |
C43H80O6 |
---|---|
Molecular Weight |
693.1 g/mol |
IUPAC Name |
(1-hexadecanoyloxy-3-hexanoyloxypropan-2-yl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C43H80O6/c1-4-7-10-12-14-16-18-20-21-23-25-27-29-31-34-37-43(46)49-40(38-47-41(44)35-32-9-6-3)39-48-42(45)36-33-30-28-26-24-22-19-17-15-13-11-8-5-2/h20-21,40H,4-19,22-39H2,1-3H3/b21-20- |
InChI Key |
OJNNEEIIALLGHT-MRCUWXFGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.